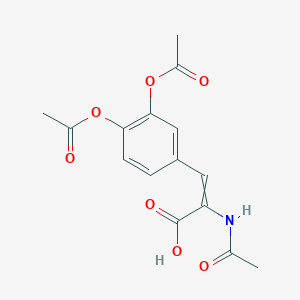
2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid involves chemical reactions designed to introduce specific functional groups, improving the molecule's stability and solubility. It is synthesized from derivatives of danshensu, a compound known for its bioactivity, aiming to increase its chemical stability and liposolubility. The process involves hydrolysis to release bioactive danshensu, highlighting the compound's potential for further chemical manipulation and application (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid has been elucidated through methods such as X-ray diffraction analysis. This technique provides detailed insights into the compound's crystal structure and stereochemistry, offering a basis for understanding its chemical behavior and interactions (Chen et al., 2016).
Applications De Recherche Scientifique
Environmental Remediation
Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen (ACT), where studies have explored the kinetics, mechanisms, and by-products of ACT degradation in aqueous media. The findings have implications for enhancing the degradation of ACT and similar compounds in environmental settings, contributing to ecosystem protection (Qutob et al., 2022).
Pharmacological Potential
Chlorogenic Acid (CGA) : Recognized for its wide array of therapeutic roles including antioxidant, anti-inflammatory, and hepatoprotective effects, CGA is studied for its ability to modulate lipid and glucose metabolism. Its potential in treating metabolic disorders like diabetes and obesity highlights the diverse pharmacological applications of phenolic compounds (Naveed et al., 2018).
Cinnamic Acid Derivatives : As traditional and synthetic antitumor agents, cinnamic acid derivatives have been the focus of medicinal research due to their anticancer potentials. The rich medicinal tradition of these compounds underscores their significance in therapeutic applications (De et al., 2011).
Biochemical Studies
Caffeic Acid Derivatives : Studies on caffeic acid (CA) derivatives, including their synthetic methodologies and antioxidant properties, contribute to the understanding of their biological activities. CA derivatives are known for anti-inflammatory, antitumor, and antibacterial activities, indicating their broad spectrum of potential therapeutic applications (Armas-Ricard et al., 2019).
Tyrosol and Hydroxytyrosol : These phenolic compounds, found in olives, olive oil, and wine, exhibit antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Their potential application in dentistry, among other medical fields, highlights the diverse therapeutic uses of phenolic compounds in health (Ramos et al., 2020).
Safety And Hazards
Safety and hazard information for 2-Acetamido-3-(3,4-diacetoxyphenyl)-2-propenoic acid can be found in its Safety Data Sheet (SDS). The SDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propriétés
IUPAC Name |
2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7/c1-8(17)16-12(15(20)21)6-11-4-5-13(22-9(2)18)14(7-11)23-10(3)19/h4-7H,1-3H3,(H,16,17)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVHBSGWUAGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355861 |
Source


|
| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |
CAS RN |
65329-03-5 |
Source


|
| Record name | 2-Acetamido-3-[3,4-bis(acetyloxy)phenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

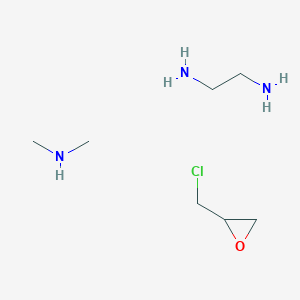
![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)
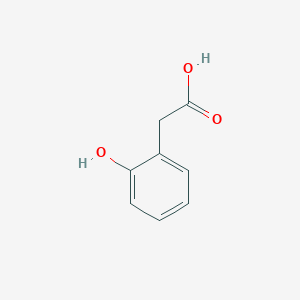

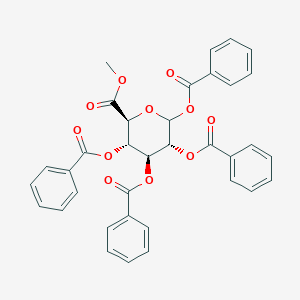



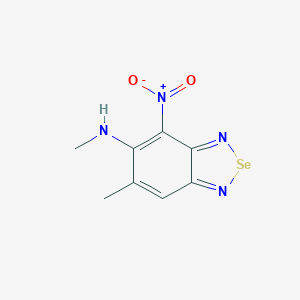
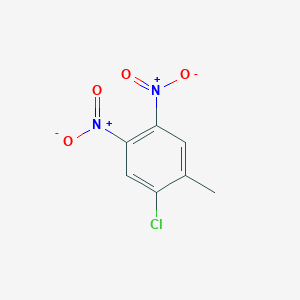
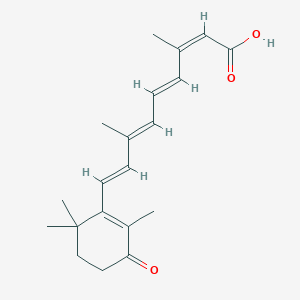
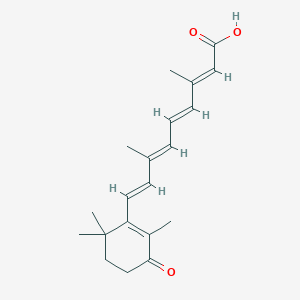
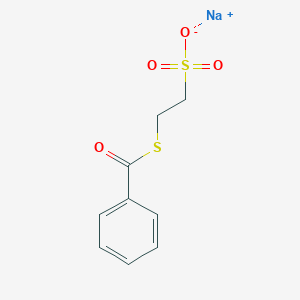
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)